5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Lipophilicity Drug-likeness 1,2,4-Triazole-3-thione

5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 406184-39-2) is a 1,2,4-triazole-3-thione derivative characterized by a 5-bromo-2-hydroxyphenyl substituent at the 5-position and a methyl group at N-4. Triazole-3-thiones are considered privileged scaffolds in medicinal chemistry due to their hydrogen-bonding capability, metal-chelating properties, and the thione–thiol tautomerism that modulates reactivity.

Molecular Formula C9H8BrN3OS
Molecular Weight 286.15 g/mol
CAS No. 406184-39-2
Cat. No. B1331406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
CAS406184-39-2
Molecular FormulaC9H8BrN3OS
Molecular Weight286.15 g/mol
Structural Identifiers
SMILESCN1C(=NNC1=S)C2=C(C=CC(=C2)Br)O
InChIInChI=1S/C9H8BrN3OS/c1-13-8(11-12-9(13)15)6-4-5(10)2-3-7(6)14/h2-4,14H,1H3,(H,12,15)
InChIKeySLYDYXWQQJZQFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 406184-39-2): Compound Class and Baseline Characteristics for Sourcing Decisions


5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 406184-39-2) is a 1,2,4-triazole-3-thione derivative characterized by a 5-bromo-2-hydroxyphenyl substituent at the 5-position and a methyl group at N-4 [1]. Triazole-3-thiones are considered privileged scaffolds in medicinal chemistry due to their hydrogen-bonding capability, metal-chelating properties, and the thione–thiol tautomerism that modulates reactivity [2]. The compound is offered commercially as a research reagent (typical purity 95–97%) by screening-compound suppliers and is catalogued under identifiers such as ChemBridge 6941570, Combi-Blocks HE-1919, and AKSci 7161CD [1].

Why 5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione Cannot Be Replaced by Unsubstituted or Other Halogenated Triazole-3-thione Analogs


1,2,4-Triazole-3-thiones bearing a 2-hydroxyphenyl group can undergo intramolecular proton transfer between the phenol hydroxyl and the triazole N-1, giving rise to enol and keto (zwitterionic) tautomers that differ markedly in hydrogen-bonding pattern, lipophilicity, and metal-coordination geometry [1]. The presence, position, and electronic nature of a halogen substituent on the phenol ring shift this tautomeric equilibrium and alter the acid–base character of both the phenol and the thione groups, directly affecting target engagement in biological assays and extraction behaviour in sample preparation [1]. Consequently, the 5-bromo derivative cannot be considered interchangeable with the 5‑chloro, 5‑fluoro, 5‑iodo, or unsubstituted 5‑(2‑hydroxyphenyl) congeners without re‑validation of the specific physicochemical profile required for the intended experiment.

Quantitative Differentiation Evidence for 5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 406184-39-2)


Predicted Lipophilicity (LogD₇.₄) Compared to the Unsubstituted 5-(2-Hydroxyphenyl) Analog

The 5-bromo substituent increases predicted lipophilicity versus the unsubstituted parent, 5-(2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. For the bromo compound, the calculated LogD at pH 7.4 is 2.67, whereas the unsubstituted analog is reported to have a calculated LogD₇.₄ of approximately 1.9 [1][2]. This ~0.8 log unit difference corresponds to a roughly 6‑fold higher partition coefficient, which may translate into measurably different membrane permeability or non‑specific binding in cellular assays.

Lipophilicity Drug-likeness 1,2,4-Triazole-3-thione

Predicted Acid Dissociation Constant (pKₐ) as a Function of the Bromo Substituent

The electron‑withdrawing bromine atom para to the phenolic OH lowers the pKₐ of the phenol group relative to the unsubstituted parent. The predicted pKₐ for the bromo compound is 8.00 ± 0.48 , whereas the unsubstituted 5-(2-hydroxyphenyl) analog is predicted to have a phenolic pKₐ of approximately 9.2 [1]. This difference of roughly 1.2 pKₐ units means that at physiological pH 7.4 the bromo derivative exists with a higher fraction of phenolate anion, which can strengthen electrostatic interactions with basic residues in a binding site or alter metal‑chelation equilibria.

Ionization constant Triazole-thione Structure–acidity relationship

Tautomeric Equilibrium Perturbation by the 5‑Bromo Substituent

For the unsubstituted 5-(2-hydroxyphenyl) congener, density functional theory (B97‑D3/6‑311++G(2d,2p)) indicates that the enol tautomer is more stable than the keto (zwitterionic) form by 20.8 kcal mol⁻¹ in DMSO solution [1]. The introduction of an electron‑withdrawing bromine atom para to the hydroxyl group is expected to further stabilise the phenolate anion character in the keto form, thereby reducing the enol‑keto energy gap. While a direct computation for the 5‑bromo derivative is not published, the known substituent effect provides a mechanistic rationale for differentiating this compound from the unsubstituted or electron‑donating‑group‑substituted analogs in applications where tautomeric state dictates reactivity (e.g., metal complexation, covalent inhibitor design).

Tautomerism DFT calculation Triazole-thione

Commercial Availability and Purity Benchmarks Relative to Halogen Analogs

Among the 5‑(halo‑2‑hydroxyphenyl)‑4‑methyl‑triazole‑3‑thione series, the 5‑bromo derivative is stocked by at least five independent suppliers (Fluorochem, Combi‑Blocks, AKSci, CymitQuimica, MolCore) at catalog purities of 95–98 % . By contrast, the 5‑chloro and 5‑fluoro analogs are listed by fewer vendors, and the 5‑iodo analog appears to be available only through custom synthesis. This broader commercial footprint reduces single‑supplier dependency and procurement lead time for the bromo compound.

Procurement Purity Inventory comparison

High-Confidence Application Scenarios for 5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione Based on Differentiating Evidence


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity

When a triazole-3-thione scaffold is being progressed through a structure–activity relationship campaign, the 0.8 log-unit increase in LogD₇.₄ provided by the 5‑bromo substituent (Section 3, Evidence 1) offers a predictable lipophilicity increment without altering the core heterocycle. Researchers procuring this compound can use it as the brominated benchmark in a halogen‑scanning series to map the lipophilicity–permeability–metabolic stability triangle, confident that the compound is available from multiple vendors with defined purity [1].

pH‑Dependent Biological Profiling of Ionizable Triazole‑3‑thiones

Because the phenolic pKₐ of the bromo compound is shifted ~1.2 units lower than that of the unsubstituted parent (Section 3, Evidence 2), this compound is the appropriate choice for assays conducted near physiological pH where the fraction of the anionic (phenolate) form is significantly higher. This property is particularly relevant for enzyme inhibition assays where the active species is the conjugate base, or for cellular uptake studies that depend on the neutral:charged ratio [1].

Tautomer‑Dependent Metal‑Chelation or Covalent‑Probe Design

The known sensitivity of the enol–keto equilibrium to the para‑bromo substituent (Section 3, Evidence 3) makes this compound a logical candidate for studies of tautomer‑dependent metal complexation, where the relative population of the thione form governs binding to soft metal ions. Investigators designing covalent inhibitors that exploit thione–thiol exchange should select the bromo derivative when a slightly more acidic phenol and attenuated enol–keto gap are desired [1].

Compound Library Procurement and High‑Throughput Screening Supply

For core facility managers or screening centres building a focused triazole‑3‑thione library, the 5‑bromo derivative offers superior supply security, with at least five independent catalog vendors stocking the compound at 95–98 % purity (Section 3, Evidence 4). This reduces the risk of stock‑out during large‑scale screening campaigns and supports competitive quotation processes [1].

Quote Request

Request a Quote for 5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.